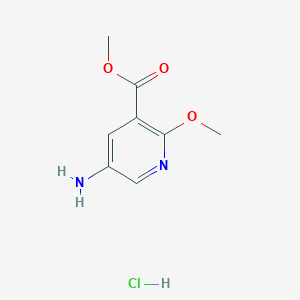

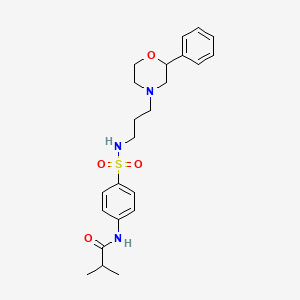

![molecular formula C6H4BrN3O B2499291 6-Bromo-[1,3]oxazolo[4,5-b]pyridin-2-amine CAS No. 1783621-07-7](/img/structure/B2499291.png)

6-Bromo-[1,3]oxazolo[4,5-b]pyridin-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Bromo-[1,3]oxazolo[4,5-b]pyridin-2-amine is a compound that appears to be related to various heterocyclic compounds with potential biological activities. The compound itself is not explicitly mentioned in the provided papers, but it is structurally related to the compounds discussed in the research. The papers focus on the synthesis and reactions of heterocyclic compounds that share a similar core structure to 6-Bromo-[1,3]oxazolo[4,5-b]pyridin-2-amine, which suggests that it may also possess interesting chemical and biological properties.

Synthesis Analysis

The synthesis of related polyheterocyclic ring systems derived from 3-Amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine is detailed in the first paper. This precursor is used to construct new derivatives through reactions with various reagents such as arylidene malononitriles and ethyl acetoacetate. The synthesis involves diazotization followed by coupling with ethyl cyanoacetate to form different heterocyclic compounds . Although the synthesis of 6-Bromo-[1,3]oxazolo[4,5-b]pyridin-2-amine is not directly described, the methodologies used could potentially be adapted for its synthesis considering the structural similarities.

Molecular Structure Analysis

The molecular structure of related compounds is characterized using IR and 1H NMR spectral techniques . These techniques are crucial for confirming the structure of synthesized compounds, including the placement of bromine atoms and the formation of the desired heterocyclic rings. The molecular structure analysis of 6-Bromo-[1,3]oxazolo[4,5-b]pyridin-2-amine would likely follow similar protocols to ensure the correct structure has been obtained.

Chemical Reactions Analysis

The first paper describes the chemical reactions of the synthesized compounds, leading to the formation of various heterocyclic derivatives . These reactions include the treatment with nucleophilic reagents and the construction of new ring systems. The second paper discusses the reactions of oxazolo[4,5-b]pyridine thione with different amines, leading to the formation of N-(3-hydroxy-2-pyridyl)thioureas and 2-aminooxazolo[4,5-b]pyridines . These reactions indicate that the oxazolo[4,5-b]pyridine core is reactive and can be modified to produce a range of compounds, which would be relevant for the chemical reactions analysis of 6-Bromo-[1,3]oxazolo[4,5-b]pyridin-2-amine.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds are not extensively discussed in the provided papers. However, the antibacterial properties of the synthesized pyrazolo[3,4-b]pyridine-based heterocycles are evaluated , suggesting that 6-Bromo-[1,3]oxazolo[4,5-b]pyridin-2-amine could also exhibit biological activity. The properties of oxazolopyridine-2-thione, which is structurally related, are compared to those of nitrobenzoxazolinethiones, indicating that the substitution of the benzene ring with a pyridine ring affects the compound's properties . This information could be used to infer some of the physical and chemical properties of 6-Bromo-[1,3]oxazolo[4,5-b]pyridin-2-amine.

Aplicaciones Científicas De Investigación

Chemical Synthesis and Reactivity

- 6-Bromo-[1,3]oxazolo[4,5-b]pyridin-2-amine is a versatile compound used in chemical syntheses. For example, its derivative, 5-methyl-3H-oxazolo[4,5-b]pyridine-2-thione, can react with amines to produce thioureas, indicating its reactivity in creating sulfur-containing compounds (Davidkov & Simov, 1981).

- Similarly, derivatives of oxazolo[4,5-b]pyridines have been used to synthesize novel compounds. For instance, the reaction of these derivatives with nucleophiles has led to the formation of previously unknown compounds, highlighting its role in expanding the diversity of chemical structures (Bush & Babaev, 2003).

Medicinal Chemistry and Drug Design

- Compounds related to 6-Bromo-[1,3]oxazolo[4,5-b]pyridin-2-amine have found applications in medicinal chemistry. For instance, derivatives of similar compounds have been explored for their potential in creating new polyheterocyclic ring systems, which are valuable in drug design (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).

Heterocyclic Compound Synthesis

- The compound has been instrumental in synthesizing various heterocyclic compounds. For example, its analogs have been used to create oxazolo[4,5-c]pyridines and azaindoles, showcasing its role in heterocyclic chemistry (Tjosaas, Kjerstad, & Fiksdahl, 2008).

Materials Science and Dye Synthesis

- Related compounds of 6-Bromo-[1,3]oxazolo[4,5-b]pyridin-2-amine have been used in materials science, particularly in dye synthesis. These derivatives have been diazotized and coupled with other substances to produce monoazo dyes for textiles (Barni, Pasquino, Savarino, & Modica, 1985).

Enantioselective Synthesis

- It's also a precursor in the enantioselective synthesis of complex compounds. For example, its structural analogs have been used in the synthesis of polyhydroxypiperidines, contributing to the development of new synthetic methodologies (Swaleh & Liebscher, 2002).

Safety And Hazards

6-Bromo-[1,3]oxazolo[4,5-b]pyridin-2-amine is considered hazardous . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Safety measures include wearing protective gloves, clothing, eye protection, and face protection . If swallowed, rinse mouth and seek medical attention .

Propiedades

IUPAC Name |

6-bromo-[1,3]oxazolo[4,5-b]pyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrN3O/c7-3-1-4-5(9-2-3)10-6(8)11-4/h1-2H,(H2,8,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEOMPARNAWOETK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC2=C1OC(=N2)N)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-[1,3]oxazolo[4,5-b]pyridin-2-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-({4-[(4-chloro-2-methylphenyl)amino]pteridin-2-yl}amino)benzoate](/img/structure/B2499214.png)

![2-{4-[(3-Cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]piperidin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2499218.png)

![Methyl 2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetate](/img/no-structure.png)

![(3-Aminopiperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone hydrochloride](/img/structure/B2499221.png)

![5-nitro-2H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2499222.png)

![4-{2-[(4-Chlorobenzyl)oxy]phenyl}-2-pyrimidinamine](/img/structure/B2499225.png)

![7-(3-chloro-4-methylphenyl)-5-phenyl-N-(thiophen-2-ylmethyl)pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2499227.png)

![Methyl 3-{4-[(cyclopropylcarbonyl)amino]phenoxy}-2-thiophenecarboxylate](/img/structure/B2499228.png)